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molecular formula C13H16O3 B172967 Tert-butyl 4-acetylbenzoate CAS No. 105580-41-4

Tert-butyl 4-acetylbenzoate

Cat. No. B172967
M. Wt: 220.26 g/mol
InChI Key: QXQXBZLXIAUIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06329547B1

Procedure details

To a solution of 4-acetylbenzoic acid (3.9 g) in anhydrous methylene chloride (120 ml) are added 4-dimethylaminopyridine (1.5 g), t-butyl alcohol (4.6 ml), N-methylmorpholine (3.4 ml) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (6.0 g) under ice cooling. The mixture is stirred under ice cooling for six hours and under water cooling overnight. The reaction mixture is concentrated under reduced pressure, water is added to the concentrate, and the whole is extracted with ether. The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give 3.13 g (59%) of t-butyl 4-acetylbenzoate as crystals.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:13](O)([CH3:16])([CH3:15])[CH3:14].CN1CCOCC1.Cl.C(N=C=NCCCN(C)C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([O:10][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:9])=[CH:6][CH:5]=1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
3.4 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
6 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under ice cooling for six hours and under water cooling overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
is added to the concentrate
EXTRACTION
Type
EXTRACTION
Details
the whole is extracted with ether
WASH
Type
WASH
Details
The organic layer is washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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